2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 18925-00-3
VCID: VC21318964
InChI: InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3
SMILES: CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester

CAS No.: 18925-00-3

Cat. No.: VC21318964

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester - 18925-00-3

Specification

CAS No. 18925-00-3
Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
IUPAC Name ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
Standard InChI InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3
Standard InChI Key BUEJQBJZGAURKT-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Canonical SMILES CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Properties

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is an organic compound featuring a propenoic acid backbone with a cyano group and a 3-nitrophenyl substituent. The compound belongs to the family of α,β-unsaturated esters with additional electron-withdrawing functionalities that enhance its electrophilicity and reactivity in various chemical transformations.

The compound is identified by CAS number 14394-75-3 and has a molecular formula of C₁₂H₁₀N₂O₄ . Its structure contains several key functional groups that define its chemical behavior: an ethyl ester group, a cyano (nitrile) group at the α-position, and a nitrophenyl group at the β-position with the nitro substituent specifically at the meta (3) position of the phenyl ring.

Physical and Chemical Properties

The physical and chemical properties of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₄
Molecular Weight246.2188 g/mol
Exact Molecular Mass246.0641
Physical StateTypically a colorless to pale yellow liquid
Polar Surface Area (PSA)93.23
SolubilitySoluble in most organic solvents due to the ethyl ester functionality
ConfigurationPredominantly exists in the (E)-configuration

The presence of the cyano group enhances the electron-withdrawing properties of the molecule, which significantly influences its reactivity and stability . The 3-nitrophenyl group serves as both a chromophore and a site for potential chemical modifications.

Synthetic Routes and Preparation Methods

The synthesis of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester typically involves a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl cyanoacetate. This reaction is frequently performed in the presence of a base catalyst such as piperidine or pyridine.

Chemical Reactivity and Reactions

The chemical reactivity of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is largely governed by the presence of multiple electron-withdrawing groups, which create an electron-deficient system that is highly susceptible to nucleophilic attacks.

Major Reaction Types

Based on the structural features and drawing parallels with similar compounds, the following reactions are characteristic of this compound:

Structural Comparisons with Related Compounds

To better understand the unique properties of 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester, it is valuable to compare it with structurally similar compounds.

Positional Isomers Comparison

The position of the nitro group on the phenyl ring significantly affects the electronic distribution and consequently the reactivity of these compounds.

CompoundCAS NumberKey Structural DifferenceExpected Reactivity Difference
2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester14394-75-3Nitro group at meta positionModerate electron-withdrawing effect
2-Propenoic acid, 2-cyano-3-(4-nitrophenyl)-, ethyl ester2017-89-2Nitro group at para positionEnhanced conjugation, potentially more stabilized
2-Propenoic acid, 2-cyano-3-(2-nitrophenyl)-, ethyl ester68792-18-7Nitro group at ortho positionPotential steric hindrance, altered electronic effects

Functional Group Variations

Comparing our target compound with those featuring different functional groups provides insight into the electronic and steric effects of these groups.

CompoundKey Functional Group DifferenceImpact on Properties
2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl esterStandard referenceBaseline properties
2-Propenoic acid, 2-cyano-3-(3-bromophenyl)-, ethyl esterBromo instead of nitro groupDifferent electronic effects, potential for cross-coupling reactions
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoateMethyl instead of cyano groupReduced electron-withdrawing effect, altered reactivity in nucleophilic additions

Applications and Research Significance

Based on its structural features and reactivity, 2-propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester has several potential applications across different fields.

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis due to its multiple reactive sites. The activated double bond, cyano group, nitro functionality, and ester group all provide opportunities for selective transformations, making it a versatile building block for more complex molecules.

Materials Science

Given its structural similarity to other acrylate derivatives, this compound could potentially be used in:

  • Polymer synthesis, particularly in creating specialized polymers with unique optical or electronic properties

  • Development of materials with chromophoric properties due to the nitrophenyl group

  • Preparation of cross-linked networks through the reactive functionality

Research Applications

In research settings, compounds of this class are often studied for:

  • Structure-activity relationship studies in medicinal chemistry

  • Investigation of electronic effects in conjugated systems

  • Development of new synthetic methodologies

  • Exploration of stereoselective reactions

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